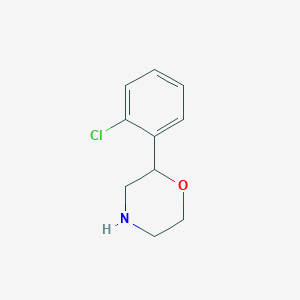

2-(2-Chlorophenyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)morpholine is a chemical compound with the CAS Number: 864539-95-7 . It has a molecular weight of 197.66 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of morpholine, a similar compound, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . The structures containing equatorial-chair and axial-chair conformations were found to be the most stable conformers in the gas phase .Mechanism of Action

Target of Action

Morpholine derivatives have been found to show action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .

Mode of Action

For instance, they can inhibit kinase enzymes, which play crucial roles in cell cycle regulation .

Biochemical Pathways

Given that morpholine derivatives can inhibit kinase enzymes, it’s plausible that they may affect pathways related to cell cycle regulation .

Pharmacokinetics

Morpholine derivatives are known for their wide variety of pharmacological activity .

Result of Action

Morpholine derivatives have been found to have a wide variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)morpholine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without degradation. It is also relatively non-toxic and has a low potential for side effects. However, it can be difficult to accurately measure the concentration of this compound in solution, and it is not very soluble in water.

Future Directions

Future research on 2-(2-Chlorophenyl)morpholine could focus on its potential use as a drug for the treatment of various diseases. It could also be used to study the effects of proton donation on biochemical and physiological processes. Additionally, further research could be done to improve its solubility in water and to develop methods for accurately measuring its concentration in solution. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as polymers and dyes.

Synthesis Methods

2-(2-Chlorophenyl)morpholine can be synthesized in a variety of ways. One method involves the reaction of 2-chloroaniline with morpholine in the presence of a base. The reaction occurs in aqueous solution at room temperature and yields this compound as a white crystalline solid. Another method involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a base. This reaction also yields this compound as a white crystalline solid.

Scientific Research Applications

2-(2-Chlorophenyl)morpholine is commonly used in scientific research as a reagent for biochemical and physiological studies. It is used in the synthesis of other compounds, including drugs for the treatment of various diseases. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.

Safety and Hazards

properties

IUPAC Name |

2-(2-chlorophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOCSISIGGFMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)

![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2783484.png)

![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2783486.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2783488.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2783491.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)

![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)